6-Bromo-5-isocyano-pyridine-2,4-diamine
CAS No.: 1452576-93-0
Cat. No.: VC8074792
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1452576-93-0 |
|---|---|
| Molecular Formula | C6H5BrN4 |
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 6-bromo-5-isocyanopyridine-2,4-diamine |
| Standard InChI | InChI=1S/C6H5BrN4/c1-10-5-3(8)2-4(9)11-6(5)7/h2H,(H4,8,9,11) |
| Standard InChI Key | PPHPMLLMRNSVNV-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=C(N=C(C=C1N)N)Br |
| Canonical SMILES | [C-]#[N+]C1=C(N=C(C=C1N)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s IUPAC name is 6-bromo-5-isocyano-pyridine-2,4-diamine, reflecting its substitution pattern on the pyridine ring. The bromine atom occupies the 6-position, while the isocyano () and amine () groups are located at positions 5, 2, and 4, respectively .
Key Structural Attributes:
-
InChIKey:
KXHPZYVKCDTIHE-UHFFFAOYSA-N(derived from related bromopyridines) -
XLogP3-AA: Predicted to be 1.63, indicating moderate hydrophobicity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.04 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | – |
Synthesis and Reactivity
Synthetic Routes
6-Bromo-5-isocyano-pyridine-2,4-diamine is synthesized via palladium-catalyzed multicomponent reactions (MCRs). A notable method involves:
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Isocyanide Insertion: 2-Bromo-6-isocyanopyridine reacts with diamines under Pd catalysis, as demonstrated in carfentanil synthesis .
-
Cyclization: The isocyanide acts as a convertible ligand, enabling sequential C–N bond formation .
Example Reaction:
Conditions: Toluene, reflux, 16 h .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines or alkoxides.
-
Coordination Chemistry: The isocyano group binds transition metals, facilitating catalytic cycles .
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound is pivotal in synthesizing opioid analogs (e.g., carfentanil) and kinase inhibitors . Its dual amine groups enable conjugation with carboxylic acids or aldehydes, forming imidazoline or quinoxaline scaffolds .
Material Science
The isocyano moiety’s electron-withdrawing nature enhances charge transport in organic semiconductors, though this application remains exploratory .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Harmful if swallowed | H302 | Avoid ingestion |
| Skin irritation | H315 | Wear protective gloves |
| Eye irritation | H319 | Use eye protection |
| Respiratory irritation | H335 | Use in ventilated areas |
Future Perspectives
Drug Discovery
The compound’s scaffold is under investigation for antiviral and anticancer agents, leveraging its ability to inhibit protein-protein interactions .
Sustainable Synthesis
Efforts to replace Pd with Fe or Ni catalysts could reduce costs and environmental impact .
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